7-methoxy-1,3-dinitroacridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1,3-dinitroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5/c1-22-10-2-3-12-8(4-10)5-11-13(15-12)6-9(16(18)19)7-14(11)17(20)21/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYJVOJYFUOYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Structure Activity Relationship Sar and Structural Modification Studies of 7 Methoxy 1,3 Dinitroacridine Analogues
Impact of Nitro and Methoxy (B1213986) Substituents on Molecular Interactions
The nitro (NO₂) and methoxy (OCH₃) groups on the 7-methoxy-1,3-dinitroacridine scaffold exert profound and opposing electronic effects, which are critical in defining the molecule's interactions. The nitro group is a strong electron-withdrawing group, while the methoxy group is an electron-donating group. nih.gov This "push-pull" electronic effect modifies the electron distribution across the aromatic system.
The electron-donating nature of the methoxy group increases the electron density of the acridine (B1665455) ring system. mdpi.com This can enhance interactions with electron-deficient biological targets. Conversely, the electron-withdrawing properties of the nitro groups decrease the electron density of the aromatic core. nih.gov Studies on other heterocyclic systems have shown that electron-withdrawing groups like nitro can increase the energy gap between molecular orbitals, while electron-donating groups like methoxy can decrease it. nih.gov These electronic modifications directly influence the molecule's ability to participate in crucial interactions, such as π-π stacking with DNA base pairs, a common mechanism for acridine derivatives. mdpi.comnih.gov The presence of these substituents is known to be crucial for DNA-binding and subsequent biological effects. mdpi.com The interaction between acridine derivatives and DNA can involve the donation of electrons from the electron-rich DNA to the π-orbitals of the acridine system, an interaction that would be heavily modulated by the presence of both strong electron-donating and withdrawing groups. nih.gov
Systematic Derivatization Strategies
Systematic derivatization is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a lead compound's properties. For acridine analogues, this involves modifying existing substituents or introducing new functional groups onto the heterocyclic scaffold. mdpi.com
Modifications at the specific sites of the nitro and methoxy groups on the this compound scaffold represent a direct strategy to modulate its properties. While specific examples for this exact compound are specialized, general chemical principles allow for the exploration of such modifications. The methoxy group, for instance, can be a target for demethylation to yield a hydroxyl group. A hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification, to introduce a variety of other groups.
The nitro groups can also be chemically altered. Reduction of a nitro group can yield an amino group, which dramatically changes the electronic and steric properties of that position from electron-withdrawing to electron-donating. mdpi.com This newly formed amino group can then be further derivatized through reactions like acylation or alkylation. Such transformations allow for a systematic investigation of how altering the electronic nature at these specific positions impacts molecular activity.
Beyond altering the existing substituents, a major strategy involves the introduction of entirely new functional groups at various positions on the acridine core. chemistryviews.orgnih.govnih.gov This can be achieved through various synthetic routes, such as the Bernthsen synthesis, which allows for the production of 9-substituted acridines. mdpi.comnih.gov
Researchers have successfully synthesized numerous series of acridine derivatives by introducing diverse moieties. These include:
Carboxamide Groups: A series of N¹⁰-substituted acridone-2-carboxamide derivatives were synthesized to explore their potential as kinase inhibitors. nih.gov
Hydrazone Linkers: Acridine derivatives incorporating N-acylhydrazones (containing a -CO-NH-N= unit) have been developed, demonstrating that this pharmacophore can lead to potent biological activities. mdpi.com
Phenylhydrazinocarbonylmethyl and Phenylcarbamoylmethyl Groups: Four distinct series of acridine derivatives were created featuring these complex side chains at position 4 of the acridine structure, combined with a 9-anilino moiety. researchgate.net
Thiosemicarbazones: Acridine-based thiosemicarbazones have been developed, initially for use as chemosensors. nih.gov
These systematic derivatizations allow for the exploration of a wide chemical space to identify analogues with improved or novel properties.
Rationalizing Research Findings through SAR Analysis
Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a series of compounds with their measured activity. This rationalization is essential for understanding why certain modifications lead to enhanced or diminished effects. For acridine derivatives, SAR studies have provided critical insights.
For example, in a series of bis(acridine-4-carboxamides), the observed decrease in potency with larger substituents was rationalized by a corresponding decrease in the DNA binding affinity of the compounds. acs.org Molecular docking studies on N¹⁰-substituted acridone (B373769) derivatives helped to identify the specific orientation, binding pattern, and key amino acid interactions at the target's active site, providing a molecular-level explanation for their activity. nih.gov
SAR analysis of other heterocyclic compounds has shown that specific functional groups are crucial for activity; for instance, aryl aldehyde and unsubstituted hydroxyl groups were found to be important for the neuraminidase inhibitory activities of a series of aromatic ethers. mdpi.com For certain 3-nitroacridine (B3047595) derivatives, SAR studies revealed that the substituents at the 9-position were critical for their DNA-binding and anti-proliferative effects. mdpi.com
The following table summarizes SAR findings for different classes of acridine derivatives, illustrating how structural changes impact biological outcomes.
Table 1: Structure-Activity Relationship (SAR) Summary of Selected Acridine Analogues
| Acridine Series | Position of Substitution | Substituent Type | Observation | Inferred Rationale | Source(s) |
|---|---|---|---|---|---|
| bis(acridine-4-carboxamides) | 5 | Small (e.g., Me, Cl) | Superior potency | Optimal fit/interaction at target site | acs.org |
| bis(acridine-4-carboxamides) | Any | Large | Decreased potency | Lowered DNA binding affinity | acs.org |
| 3-nitroacridines | 9 | Varied | Crucial for DNA-binding | Direct involvement in target interaction | mdpi.com |
This systematic analysis of structure and activity is fundamental to the iterative process of drug design and the development of new chemical entities with tailored properties.
Iv. Investigations into Molecular Mechanisms and Cellular Interactions in Vitro Models
Elucidation of Macromolecular Binding Mechanisms
The interaction of acridine (B1665455) compounds with macromolecules is a cornerstone of their biological activity. Research in this area typically focuses on their ability to bind to DNA and interfere with essential enzymes.
DNA Intercalation and Binding Dynamics
Acridine derivatives are well-known for their ability to function as DNA intercalating agents. Their planar aromatic structure allows them to insert between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, which are fundamental processes for cell survival and proliferation. Studies on related nitroacridine (B3051088) compounds have demonstrated that the position and nature of substituents on the acridine ring can significantly influence the affinity and mode of DNA binding. However, specific studies detailing the binding constants, thermodynamic parameters, or structural dynamics of the 7-methoxy-1,3-dinitroacridine-DNA complex are not available in the current scientific literature.
Interactions with Specific Enzymes and Proteins (e.g., Topoisomerases, Telomerase)
A primary mechanism of action for many anticancer acridine derivatives is the inhibition of topoisomerase enzymes. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase complex, these inhibitors lead to DNA strand breaks and subsequent cell death. nih.govnih.gov Both topoisomerase I and topoisomerase II have been identified as targets for different acridine compounds. nih.gov Telomerase, an enzyme critical for maintaining telomere length and enabling cellular immortality in cancer cells, is another documented target for some acridine derivatives. There is, however, no published research that specifically demonstrates or quantifies the inhibitory activity of this compound against topoisomerases or telomerase.
Modulation of Cellular Processes in Model Systems
The consequence of macromolecular binding is the disruption of normal cellular processes, which can be observed and quantified in various in vitro models, typically using cancer cell lines.
Effects on Cell Proliferation and Viability (in vitro cytotoxicity assays)
A standard method to evaluate the potential of an anticancer agent is through in vitro cytotoxicity assays, which measure the compound's ability to reduce the proliferation and viability of cancer cells. These assays determine key parameters such as the half-maximal inhibitory concentration (IC50), which indicates the potency of the compound. While numerous studies report IC50 values for a wide range of nitroacridine derivatives against various human cancer cell lines, no such data has been published for this compound. mdpi.com
Table 1: Representative Cytotoxicity Data for Related Acridine Compounds (Illustrative)
This table is for illustrative purposes only, showing the type of data typically generated for related compounds. No specific data is available for this compound.
| Compound | Cell Line | IC50 (µM) |
| 3-nitroacridine (B3047595) derivative | MGC-803 (Gastric Cancer) | Data Not Publicly Available |
| 9-anilinoacridine derivative | A-549 (Lung Carcinoma) | Data Not Publicly Available |
| Amsacrine | Various | Varies by cell line |
Influence on Gene Expression and Transcription in Research Models
The intercalation of compounds into DNA and the inhibition of enzymes like topoisomerases can lead to significant changes in gene expression. Modern research often employs techniques such as quantitative polymerase chain reaction (qPCR) or RNA-sequencing to analyze how a compound alters the transcriptional landscape of a cell. Such analyses can reveal the upregulation of tumor suppressor genes or the downregulation of genes involved in cell proliferation and survival. No studies investigating the influence of this compound on gene expression in any research model have been found.
Induction of Specific Cellular Responses (e.g., apoptosis pathways in cell lines)
A desired outcome for many anticancer drugs is the induction of programmed cell death, or apoptosis, in cancer cells. Acridine derivatives have been shown to induce apoptosis through various mechanisms, often initiated by DNA damage. nih.govnih.gov Investigations in this area typically involve assays to detect markers of apoptosis, such as the activation of caspase enzymes (e.g., caspase-3, -8, -9), DNA fragmentation, and changes in mitochondrial membrane potential. While related nitroacridines are known to trigger apoptotic pathways in cancer cells, there is a lack of specific research demonstrating that this compound induces apoptosis or characterizing its specific mechanism of action in any cell line. nih.gov
Subcellular Localization Studies (in vitro)
The precise intracellular distribution of a compound is a critical determinant of its mechanism of action and biological activity. For acridine derivatives, their planar structure and lipophilicity, influenced by various substituents, govern their ability to cross cellular and organellar membranes. While direct studies on the subcellular localization of this compound are not available in the current literature, research on structurally related acridine compounds provides valuable insights into its likely intracellular behavior.
Acridine derivatives are known to accumulate in specific subcellular compartments, largely dictated by their physicochemical properties. For instance, studies on the well-known acridine derivative, quinacrine (B1676205), which features a methoxy (B1213986) group, have shown its accumulation in acidic organelles such as lysosomes. This accumulation is driven by the pH gradient across the lysosomal membrane. Similarly, certain dimeric quinacrine derivatives have also been observed to localize within lysosomes in pancreatic cancer cells googleapis.com.
Furthermore, investigations into other acridine analogues have revealed different localization patterns. For example, a derivative of proflavine (B1679165), another acridine compound, was found to accumulate in the mitochondria of leukemia cells. This mitochondrial localization was associated with the induction of oxidative stress and a decrease in intracellular ATP levels, suggesting a direct impact on mitochondrial function core.ac.uk. The localization of this proflavine derivative was confirmed using mitochondrial-specific fluorescent probes core.ac.uk.
The subcellular journey of acridine compounds is often initiated by their passage across the plasma membrane, which can occur through various mechanisms, including passive diffusion and endocytosis. The uptake of unsymmetrical bisacridines, which contain a 1-nitroacridine moiety, has been shown to be modulated by coupling them with quantum dots, suggesting that endocytic pathways can be involved in their internalization mdpi.com.
Given that this compound possesses both a methoxy group, which can influence lipophilicity, and nitro groups, which can affect electronic properties and potential for bioreduction, its subcellular distribution is likely to be specific and play a crucial role in its biological effects. Based on the behavior of its analogues, potential sites of accumulation could include acidic vesicles or mitochondria, which could, in turn, dictate its mechanism of action.
Table 1: Subcellular Localization of Acridine Derivatives in vitro
| Acridine Derivative | Cell Line/System | Observed Localization | Method of Detection | Reference |
| Quinacrine | Platelets | Dense and alpha-granules (acidic organelles) | Direct microscopy and fractionation | mdpi.com |
| Dimeric Quinacrine Derivatives | Pancreatic cancer cells (PANC1) | Lysosomes | Fluorescence microscopy with LysoTracker | googleapis.com |
| Hexyl-AcrDIM (Proflavine derivative) | Leukemic cell lines | Mitochondria | Imaging Flow Cytometry with MitoRED | core.ac.uk |
| Unsymmetrical Bisacridines (UAs) | Lung (H460) and Colon (HCT116) cancer cells | Intracellular, with uptake modulated by quantum dot conjugation | Confocal Laser Scanning Microscopy | mdpi.com |
Structure-Mechanism Relationships from in vitro Data
The presence of nitro groups on the acridine ring is a key feature of several biologically active compounds. For example, nitracrine (B1678954) (a 1-nitroacridine derivative) and its analogues have demonstrated potent anticancer activity. The nitro group in these compounds is often crucial for their mechanism of action, which can involve bioreductive activation in hypoxic tumor environments, leading to the formation of reactive intermediates that can damage DNA dntb.gov.ua. Studies on unsymmetrical bisacridines, which incorporate a 1-nitroacridine unit, suggest that these molecules may not act as simple DNA bis-intercalators but might exhibit more complex interactions, potentially with higher-order DNA structures like G-quadruplexes dntb.gov.uaresearchgate.net.
The methoxy group, on the other hand, can influence the compound's lipophilicity, cellular uptake, and interaction with molecular targets. In some acridine series, the presence of a methoxy group has been shown to be important for activity. For instance, in a series of 9-anilinoacridines, the position of substituents was found to be more critical than their electronic nature in determining antitumor potency, with substitution at the 5-position having a profound effect on antileukemic activity researchgate.net. In other contexts, such as certain spiro derivatives, the combination of methoxy and nitro groups on a phenyl ring attached to the acridine scaffold led to remarkable selectivity against specific cancer cell lines like HCT-116 and Jurkat cells dntb.gov.ua.
Research on acridine-retrotuftsin analogues containing a 1-nitroacridine moiety has indicated that these compounds can affect the activity of mitochondrial enzymes, suggesting that their mechanism may extend beyond direct DNA interaction to include the induction of metabolic stress nih.gov. The differential sensitivity of various cancer cell forms to these compounds underscores the nuanced structure-activity relationships at play nih.gov.
Table 2: Structure-Activity Insights from in vitro Studies of Methoxy/Nitro-Substituted Acridine Analogues
| Compound/Series | Key Structural Features | Cell Line(s) | Observed in vitro Activity/Mechanism | Reference |
| Nitracrine (1-nitro-9-aminoacridine derivative) | 1-nitro group | Various cancer cells | DNA damage, potential bioreductive activation | researchgate.net |
| Unsymmetrical Bisacridines | 1-nitroacridine moiety linked to another heterocyclic system | Pancreatic and other cancer cell lines | High antitumor activity, potential interaction with G-quadruplexes | dntb.gov.uaresearchgate.net |
| Spiro derivatives | Methoxy and nitro groups on a phenyl ring attached to the acridine | HCT-116, Jurkat | Heightened and selective activity | dntb.gov.ua |
| 1-nitroacridine-retrotuftsin analogue | 1-nitroacridine conjugated to a peptide | Amelanotic melanoma, neuroblastoma | Induction of apoptosis, diminished activity of TCA cycle enzymes | nih.gov |
| 2-methoxy-6-nitroacridine derivatives | Methoxy and nitro groups on the acridine core | - | Tested for in vitro antitumor activity | scilit.com |
V. Advanced Analytical and Spectroscopic Characterization Techniques in Research
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized 7-methoxy-1,3-dinitroacridine. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For acridine (B1665455) derivatives, ¹H and ¹³C NMR spectra provide crucial information about the position and environment of each proton and carbon atom. researchgate.net In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the acridine core, with their chemical shifts influenced by the electron-withdrawing nitro groups and the electron-donating methoxy (B1213986) group. The protons of the methoxy group would appear as a characteristic singlet, typically in the range of 3.8-4.0 ppm. chemicalbook.comchemicalbook.com The integration of these signals would correspond to the number of protons in each unique chemical environment.
Similarly, the ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule, including those in the acridine rings, the methoxy group, and any other substituents. google.com The chemical shifts of the carbon atoms would also be affected by the electronic nature of the attached functional groups.
A representative, though generalized, table of expected NMR shifts is provided below. Actual experimental values can vary based on the solvent and specific experimental conditions.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 9.0 | 110 - 150 |
| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | 55 - 60 |
| Acridine Core Carbons | - | 115 - 160 |
| Methoxy Carbon (-OCH₃) | - | 55 - 60 |
This table provides generalized expected chemical shift ranges for the specified protons and carbons in a molecule like this compound.
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as specific fragments may correspond to the loss of the nitro groups or the methoxy group. This fragmentation data helps in confirming the connectivity of the different functional groups within the molecule.
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are key techniques for studying the electronic transitions within a molecule and its interactions with other molecules, such as DNA. biocompare.comuminho.pt The UV-Vis absorption spectrum of this compound would be characterized by absorption bands corresponding to the π-π* transitions of the acridine chromophore. The position and intensity of these bands can be influenced by the solvent polarity and, more importantly, by interactions with macromolecules. researchgate.net
When this compound interacts with DNA, changes in the UV-Vis spectrum, such as hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths), are often observed. These changes are indicative of intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA double helix.
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is a highly sensitive technique for studying such interactions. biocompare.com While many acridine derivatives are fluorescent, the presence of nitro groups in this compound may quench its fluorescence. However, upon binding to DNA, a significant enhancement of fluorescence can sometimes be observed. This is because the hydrophobic environment between the DNA base pairs can shield the molecule from quenching effects. The high sensitivity of fluorescence spectroscopy allows for the determination of binding affinities at much lower concentrations than UV-Vis spectroscopy. biocompare.com
| Technique | Observed Phenomenon upon DNA Interaction | Interpretation |
| UV-Vis Spectroscopy | Hypochromism and Bathochromic Shift | Intercalation of the acridine ring between DNA base pairs. |
| Fluorescence Spectroscopy | Potential Fluorescence Enhancement | Binding to DNA, possibly through intercalation, leading to a more rigid and protected environment for the fluorophore. |
This table summarizes the typical spectroscopic changes observed when a molecule like this compound interacts with DNA.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). docbrown.info For this compound, the IR spectrum would show characteristic absorption bands for the various functional groups. spectroscopyonline.com
Key expected IR absorption bands include:
C-H stretching from the aromatic rings and the methoxy group, typically in the region of 2800-3100 cm⁻¹. docbrown.info
C=C and C=N stretching from the acridine aromatic system, usually found in the 1400-1650 cm⁻¹ region.
N-O stretching from the nitro groups, which would exhibit strong, characteristic absorptions typically around 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric).
C-O stretching from the methoxy group, which would appear as a strong band in the 1000-1300 cm⁻¹ region. docbrown.info
The presence and positions of these bands provide confirmatory evidence for the structure of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methoxy C-H | Stretching | 2850 - 2960 |
| Aromatic C=C/C=N | Stretching | 1400 - 1650 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretching | 1335 - 1385 |
| Methoxy C-O | Stretching | 1000 - 1300 |
This table presents the expected characteristic infrared absorption bands for the functional groups present in this compound.
Biophysical Techniques for Molecular Interaction Analysis
To understand how this compound interacts with biological targets like DNA and RNA, researchers utilize various biophysical techniques. These methods provide insights into the mode and strength of binding.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral macromolecules like DNA and RNA upon binding to a ligand. nih.govnih.gov DNA itself has a characteristic CD spectrum due to its helical structure. nih.gov When a small molecule like this compound binds to DNA, it can induce changes in the DNA's CD spectrum. researchgate.net
For instance, intercalation of the acridine ring between the DNA base pairs often leads to an increase in the intensity of the positive band around 275 nm and the negative band around 245 nm, which are characteristic of B-form DNA. nih.gov Furthermore, if the bound ligand is achiral, it can exhibit an induced CD signal in the region of its own absorption bands. springernature.com The nature and magnitude of this induced CD signal can provide valuable information about the binding mode. For example, a positive induced CD signal is often associated with intercalation. By titrating DNA with increasing concentrations of this compound and monitoring the changes in the CD spectrum, one can determine the binding affinity and stoichiometry of the interaction. researchgate.net
Viscosity Measurements in Nucleic Acid Solutions
Viscometry is a classical hydrodynamic technique used to investigate the interactions between small molecules and nucleic acids, such as DNA. The underlying principle is that the viscosity of a DNA solution is highly sensitive to changes in the length and conformation of the DNA helix. umich.edu When a small molecule binds to DNA, it can cause distinct changes in the solution's viscosity, providing insights into the mode of interaction.
For planar aromatic molecules like acridine derivatives, a common binding mode is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This insertion forces the helix to lengthen and become more rigid to accommodate the intercalator, leading to a measurable increase in the relative viscosity of the DNA solution. umich.edupsu.edu
The magnitude of the viscosity increase can be correlated with the extent of intercalation. The relationship is often analyzed by plotting the logarithm of the relative viscosity (η/η₀) against the logarithm of (1 + 2r), where 'r' is the molar ratio of the bound compound to DNA base pairs. The slope of this plot provides information about the degree of DNA lengthening. psu.edu While specific experimental data for this compound is not prominently available in published literature, the expected results from such an experiment can be illustrated. The binding would be anticipated to increase the viscosity of a calf thymus DNA (ct-DNA) solution, consistent with the behavior of other nitroacridine (B3051088) and aminoacridine intercalators. psu.edudntb.gov.uaresearchgate.net
Table 1: Illustrative Viscosity Data for an Intercalating Compound with DNA
This table represents hypothetical data to demonstrate the expected trend for a compound like this compound interacting with DNA.
| Compound Concentration (µM) | Molar Ratio (r) [Compound]/[DNA] | Relative Viscosity (η/η₀) |
| 0 | 0.00 | 1.00 |
| 10 | 0.05 | 1.12 |
| 20 | 0.10 | 1.25 |
| 40 | 0.20 | 1.48 |
| 60 | 0.30 | 1.65 |
Chromatographic and Purity Assessment Methods
Chromatographic techniques are fundamental for separating components of a mixture, and for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods in this regard.
HPLC is the premier technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed into a column. thermofisher.com Given the aromatic, polar nature of dinitroacridines, a reversed-phase HPLC (RP-HPLC) method would be the most appropriate choice.
In a typical RP-HPLC setup for a compound like this compound, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase. researchgate.net The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to elute compounds with varying polarities. nih.gov The strong UV-Vis absorbance of the acridine ring system, enhanced by the nitro groups, allows for highly sensitive detection using a UV-Vis or Diode Array Detector (DAD). jfda-online.com Although a specific, validated method for this compound is not detailed in readily available literature, a standard method can be proposed based on the analysis of similar aromatic and nitroaromatic compounds. researchgate.netio.gliwice.pl
Table 2: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Specification | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides a non-polar stationary phase for effective separation of moderately polar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase, with acid to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the compound from the column. |
| Gradient | 30% to 95% B over 20 minutes | Ensures elution of the target compound and any impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV-Vis at 254 nm and 420 nm | The acridine system absorbs strongly around 254 nm, while the dinitro-substitution likely results in absorbance in the visible region. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. drawellanalytical.com The method relies on a gaseous mobile phase to carry the analyte through a column containing a stationary phase. The primary requirement for GC analysis is the volatility and thermal stability of the analyte. kvtester.com
Compounds with high molecular weights, high polarity, and low volatility, such as polycyclic aromatic systems like acridine, are generally not ideal candidates for conventional GC analysis. This compound, with its large fused-ring structure and multiple polar functional groups, is expected to have a very high boiling point and low vapor pressure, making it a semi-volatile or non-volatile compound. perlan.com.pl Direct analysis by GC would require very high temperatures, which could lead to thermal degradation of the dinitro-moieties before volatilization, compromising the analysis.
While GC methods have been developed for some nitroaromatic compounds, these are typically smaller, more volatile molecules. nih.govnih.govtandfonline.com For complex, low-volatility molecules like this compound, HPLC is the overwhelmingly preferred method for analysis and purity assessment due to its operation at or near ambient temperatures. drawellanalytical.com
X-ray Crystallography for Solid-State Structure Elucidation (if applicable)
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves irradiating a single crystal of the material with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The pattern of diffracted spots—their positions and intensities—provides the information needed to calculate the electron density map of the molecule and, from that, to determine atomic positions, bond lengths, bond angles, and torsional angles with high precision. nih.gov
This technique is applicable only if the compound can be grown into a high-quality single crystal. The structural information obtained is invaluable, confirming the molecular connectivity and providing insights into the molecule's conformation and intermolecular interactions (e.g., stacking, hydrogen bonding) in the solid state.
A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. rice.edu If a suitable crystal were obtained and analyzed, the resulting data would provide unambiguous confirmation of its structure. The type of data generated from such an analysis is standardized and would resemble the illustrative data presented in the table below.
Table 3: Representative Crystallographic Data (Illustrative)
This table shows the typical parameters that would be reported from a single-crystal X-ray diffraction experiment. The values are hypothetical.
| Parameter | Illustrative Value | Description |
| Chemical Formula | C₁₄H₉N₃O₅ | The elemental composition of the molecule. |
| Formula Weight | 299.24 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å | The lengths of the unit cell axes. |
| β = 98.5° | The angle of the unit cell axis. | |
| Volume | 1046 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.898 g/cm³ | The calculated density of the crystal. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
Vi. Computational Chemistry and Molecular Modeling for 7 Methoxy 1,3 Dinitroacridine Research
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 7-methoxy-1,3-dinitroacridine. nih.govnrel.govjchemrev.com These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its stability, reactivity, and spectroscopic characteristics. mdpi.comaun.edu.eg
By optimizing the molecular geometry of this compound, researchers can obtain key structural parameters like bond lengths and angles. A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchemrev.comijsrst.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. jchemrev.com These maps reveal electrophilic (positive) and nucleophilic (negative) regions, which are vital for predicting how the molecule will interact with other chemical species, including biological receptors. For this compound, the nitro groups would be expected to create strongly electrophilic regions, influencing its interactions.
Table 1: Representative Quantum Chemical Properties Calculated for Acridine (B1665455) Derivatives (Note: This table presents typical data obtained for related acridine derivatives from computational studies, as direct experimental or computational data for this compound is not widely published. The values are illustrative of the parameters derived from such analyses.)
| Calculated Parameter | Typical Value/Description | Significance in Research |
| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -2.0 to -3.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV | Correlates with chemical reactivity and stability. researchgate.net |
| Dipole Moment (µ) | 3.0 to 8.0 Debye | Measures molecular polarity, affecting solubility and binding. |
| Mulliken Charges | Varies by atom | Reveals partial atomic charges and reactive sites. nrel.gov |
| MEP Maxima/Minima | Varies by region | Identifies sites for electrophilic and nucleophilic attack. |
These quantum chemical descriptors form the basis for more advanced modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies. tandfonline.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how this compound might exert a biological effect, researchers employ molecular docking and molecular dynamics (MD) simulations. These techniques model the interaction between a small molecule (the ligand) and a biological macromolecule (the target), such as DNA or an enzyme like topoisomerase. nih.govnih.gov
Molecular Docking: Molecular docking predicts the preferred orientation of the ligand when it binds to a target's active site, forming a stable complex. chemrevlett.comnih.gov The process involves sampling numerous possible conformations and scoring them based on binding affinity, which is typically estimated in kcal/mol. For this compound, docking studies would likely investigate its ability to intercalate between DNA base pairs or fit into the binding pocket of enzymes like topoisomerase II. nih.gov The results would identify key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-target complex. nih.govnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability and dynamic behavior of the ligand-target complex over time. nih.govresearchgate.net By simulating the motions of atoms and molecules under physiological conditions, MD can reveal how the ligand and target adapt to each other. nih.gov Key metrics from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked pose, indicating the stability of the simulation. nih.gov
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. nih.gov
Binding Free Energy Calculations (e.g., MM-PBSA/GBSA): Provides a more accurate estimate of binding affinity by considering solvation effects and entropic changes. nih.govnih.gov
These simulations can confirm whether the interactions predicted by docking are maintained and provide a more realistic model of the binding event. semanticscholar.org
Table 2: Illustrative Molecular Docking and MD Simulation Results for Acridine Derivatives with a Target Protein (Note: This table is a generalized representation based on published data for various acridine derivatives. nih.govnih.gov)
| Analysis | Metric | Example Finding | Implication |
| Molecular Docking | Binding Affinity | -7.0 to -9.5 kcal/mol | Predicts strong binding to the active site. |
| Key Residues | TYR-815, LYS-759, ALA-806 | Identifies specific amino acids crucial for interaction. nih.gov | |
| Interaction Types | π-π stacking with DG13; H-bonds with DC14 | Reveals the chemical nature of the binding. nih.gov | |
| Molecular Dynamics | RMSD | < 3 Å | Indicates the ligand-protein complex is stable over the simulation time. |
| RMSF | Low fluctuation in binding site residues | Suggests the ligand stabilizes the active site conformation. | |
| Binding Free Energy | -30 to -50 kcal/mol (MM-GBSA) | Confirms a thermodynamically favorable binding process. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govqsartoolbox.org For acridine derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. scilit.comceon.rs
The QSAR process involves several key steps:
Data Set Preparation: A series of acridine compounds with known experimental activities (e.g., inhibitory concentrations) is collected.
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional, topological, geometric, and quantum chemical parameters.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates a subset of descriptors with the observed activity. nih.govscilit.com
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation, Q²) and external validation with a separate test set of compounds. tandfonline.comnih.gov
A validated QSAR model for acridines could reveal that properties like molecular volume, specific electronic charges on the nitro groups, and lipophilicity are key determinants of activity. This information provides a roadmap for designing derivatives of this compound with enhanced potency.
Table 3: Common Descriptor Classes Used in QSAR Models for Acridine Derivatives
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition and size. |
| Topological | Wiener Index, Balaban Index | Atomic connectivity and molecular branching. |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity. tandfonline.com |
| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Drug-like properties related to absorption and distribution. |
Cheminformatics in Designing Novel Acridine Scaffolds
Cheminformatics applies computational methods to manage, analyze, and utilize chemical information, playing a crucial role in modern drug design. molinspiration.com In the context of this compound, cheminformatics tools are essential for designing novel acridine scaffolds with improved properties. nih.gov
One key application is scaffold analysis , where large chemical databases are mined to identify core molecular structures (scaffolds) associated with a desired biological activity or, conversely, with toxicity. plos.org Studies on acridine scaffolds have identified which structural modifications are likely to enhance activity and which might lead to issues like mutagenicity. plos.org For instance, analysis might reveal that while the acridine core is essential for DNA intercalation, the specific substitution pattern, such as the placement of nitro and methoxy (B1213986) groups, fine-tunes the activity and specificity.
Cheminformatics also facilitates virtual screening , where vast libraries of virtual compounds are computationally docked against a biological target to identify potential hits. This allows for the rapid exploration of chemical space around the this compound scaffold. By modifying substituents and their positions in silico, researchers can generate and evaluate thousands of virtual derivatives, selecting only the most promising ones for synthesis. researchgate.net This data-driven approach accelerates the discovery cycle, reduces costs, and increases the probability of developing successful new therapeutic agents based on the acridine framework.
Vii. Broader Academic Research Implications and Future Trajectories
7-methoxy-1,3-dinitroacridine as a Chemical Probe for Biological Research
The structural features of this compound, particularly the nitroacridine (B3051088) core, make it and its analogues valuable as chemical probes for investigating biological systems. ontosight.ai A chemical probe is a small molecule used to study and manipulate biological systems, requiring specific properties such as the ability to interact with a target and a measurable signal. chemicalprobes.org
Nitroaromatic compounds, including nitroacridines, have been identified as potential fluorescent probes for detecting hypoxic conditions (low oxygen) in cells. nih.gov The principle behind this application is that the nitro group is non-fluorescent, but upon reduction in a hypoxic environment, it can be converted to a highly fluorescent amine group. nih.gov This "off/on" fluorescent switching provides a clear signal for detecting cellular states. For instance, the related compound Nitroakridin 3582 has been shown to become fluorescent upon reduction, with studies in V79-379A cells showing a significant increase in the fluorescent amine metabolite under hypoxic conditions compared to oxygenated conditions. nih.gov
The acridine (B1665455) portion of the molecule is a well-known DNA intercalator, meaning it can insert itself between the base pairs of the DNA double helix. ontosight.airesearchgate.net This property allows such compounds to be used as probes for DNA-binding interactions and to study the topology of DNA. ontosight.airsc.org The combination of the DNA-intercalating acridine scaffold and the environment-sensitive nitro groups in a molecule like this compound suggests its potential as a multifunctional probe to simultaneously report on cellular redox status and interact with nucleic acids.
Table 1: Properties of Acridine-Based Fluorescent Probes
| Compound Class | Probe Mechanism | Biological Application | Reference |
|---|---|---|---|
| Nitroacridines | Reduction of nitro group to fluorescent amine | Detection of cellular hypoxia | nih.gov |
| Acridine Dyes | Intercalation and inherent fluorescence | Visualization of biomolecules, DNA interaction studies | rsc.org |
Methodological Contributions to Synthetic Organic Chemistry
While a specific, novel synthesis for this compound is not extensively detailed in the literature, the general strategies required for its construction contribute to the broader field of synthetic organic chemistry. The synthesis of polysubstituted acridines presents challenges in controlling regioselectivity and achieving efficient assembly of the heterocyclic core.
The construction of the acridine skeleton itself relies on several classic named reactions, including the Ullmann, Bernthsen, and Friedlander syntheses, which are foundational methods in heterocyclic chemistry. researchgate.netnih.govptfarm.pl Modern advancements focus on improving the efficiency and sustainability of these processes, for example, by using water as a solvent or developing new catalytic systems. rsc.org
The synthesis of a molecule like this compound would likely involve a multi-step process:
Formation of a substituted diphenylamine (B1679370) precursor: This often involves an Ullmann condensation or a related cross-coupling reaction to link the two aromatic rings. researchgate.netnumberanalytics.com
Cyclization: The diphenylamine precursor is then cyclized to form the acridine ring, often using an acid catalyst. researchgate.net
Functional Group Introduction: The nitro groups would typically be introduced via electrophilic nitration. scribd.com The position of the substituents (methoxy and nitro groups) on the starting materials would be crucial for directing the reaction to achieve the desired 1, 3, and 7 substitution pattern.
Research into the synthesis of complex acridines has spurred the development of more advanced, transition-metal-free methods, such as those involving benzyne (B1209423) intermediates, which can assemble diverse heterocyclic compounds in a step-economical manner. rsc.org The ongoing search for more efficient routes to complex heterocyclic systems like this compound drives innovation in synthetic methodology. numberanalytics.com
Advancements in Understanding Nitrogen Heterocyclic Chemistry
Acridine is a fundamental nitrogen-containing heterocyclic compound, and the study of its derivatives provides deep insights into this area of chemistry. iipseries.org The acridine nucleus is a weakly basic, planar aromatic system whose electronic properties and reactivity are highly influenced by its substituents. researchgate.netthieme-connect.com
The this compound molecule is an exemplary case for studying these substituent effects. It contains:
An electron-donating group (EDG) : The methoxy (B1213986) (-OCH₃) group at the 7-position increases electron density in the adjacent aromatic ring.
Two electron-withdrawing groups (EWG) : The nitro (-NO₂) groups at the 1- and 3-positions strongly decrease electron density in their ring.
This specific substitution pattern creates a highly polarized molecule, influencing its chemical reactivity, photophysical properties, and biological interactions. For example, electrophilic substitutions are generally directed to the 2- and 7-positions in unsubstituted acridine. scribd.com The presence of existing substituents on this compound would significantly alter the reactivity map of the molecule for any further chemical modifications. Studying the hydrogenation of substituted acridines has shown that the position of a substituent can dramatically influence which of the rings is reduced, demonstrating the profound impact of functional groups on the reactivity of the heterocyclic core. researchgate.net
Furthermore, the nitrogen atom at position 10 and the carbon at position 9 are key sites of reactivity in the acridine ring. ptfarm.plthieme-connect.com Research on how distal substituents like those in this compound modulate the reactivity at these core positions contributes to a more predictive understanding of nitrogen heterocyclic chemistry. thieme-connect.com
Unexplored Research Avenues and Challenges in Acridine Science
Despite a long history of research, the field of acridine chemistry continues to present new challenges and opportunities. The development of derivatives with improved properties remains a significant goal. researchgate.net
Unexplored Research Avenues:
Targeted Therapeutics: While many acridines have been studied for general anticancer activity through DNA intercalation, an unexplored avenue is the modification of scaffolds like this compound to create agents that target specific proteins or cellular pathways with high selectivity, potentially reducing off-target effects. researchgate.netresearchgate.net
Advanced Materials: The fluorescent properties of many acridine derivatives are well-known. rsc.orgnih.gov However, the potential of highly polarized acridines for applications in materials science, such as in the development of chemical sensors or organic electronics, is an area that warrants further investigation. numberanalytics.com
Boron Neutron Capture Therapy (BNCT): A novel research direction involves creating boron-containing acridine derivatives. mdpi.com The acridine scaffold acts as a vehicle to deliver boron clusters to tumor cells. Upon irradiation with neutrons, the boron atoms would release highly localized, cell-destroying particles. Synthesizing a boronated analogue of this compound could be a future research project. mdpi.com
Key Challenges:
Synthetic Efficiency: Developing synthetic routes that are not only high-yielding but also environmentally benign and economically viable remains a persistent challenge in organic chemistry. numberanalytics.commdpi.com For complex molecules like polysubstituted acridines, achieving this is particularly difficult.
Drug Resistance: A major hurdle in the clinical application of acridine-based drugs is the development of resistance by cancer cells, often through the action of efflux pumps like ABC transporters. mdpi.com Future research must focus on designing new acridine structures that can evade or inhibit these resistance mechanisms.
Understanding Complex Biology: The primary mechanism of many acridines is considered to be DNA intercalation. researchgate.net However, their full biological effects are likely more complex, involving interactions with multiple enzymes like topoisomerases and telomerase. rsc.org A continuing challenge is to fully unravel these complex mechanisms of action to enable more rational drug design.
Q & A
Basic: What synthetic strategies are recommended for 7-methoxy-1,3-dinitroacridine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of nitroacridines typically involves nitration of precursor acridine derivatives. For this compound:
- Precursor Selection : Start with 7-methoxyacridine, followed by controlled nitration at positions 1 and 3. Use mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 2.2 equivalents HNO₃) and reaction time (1–2 hours) to maximize yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the dinitro product .
Basic: Which spectroscopic techniques are prioritized for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify methoxy (δ ~3.9 ppm, singlet) and aromatic proton environments. Nitro groups deshield adjacent protons, causing downfield shifts (δ 8.5–9.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₄H₁₀N₃O₅: 300.0622). Fragmentation patterns (e.g., loss of NO₂ groups) aid structural validation .
- IR Spectroscopy : Detect nitro stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Advanced: How to resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, highlights differences in cholinesterase inhibition due to enzyme source (human vs. bovine) .
- Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting activity. Contradictions in antimycobacterial activity (e.g., vs. 11) may stem from trace solvents .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to verify regiochemistry (e.g., nitro group positioning) .
Advanced: What computational approaches predict target interactions for this compound?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to DNA topoisomerases or cholinesterases. The nitro groups’ electron-withdrawing effects enhance intercalation potential .
- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Compare with experimental binding constants (e.g., SPR or ITC data) .
Basic: How to design stability studies for this compound under storage?
Methodological Answer:
- Degradation Pathways : Test photostability (ICH Q1B guidelines) and hydrolytic susceptibility. Nitroacridines degrade via nitro-group reduction under UV light; use amber vials .
- Conditions : Store at –20°C in anhydrous DMSO or under nitrogen. Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC .
Advanced: How to optimize selectivity of this compound derivatives for enzyme targets?
Methodological Answer:
- SAR Modifications : Introduce bulky substituents at position 9 to block off-target binding. shows N-alkylation of acridines enhances cholinesterase selectivity .
- Proteomic Profiling : Use kinome-wide screens to identify off-target kinase interactions. Counteract with targeted functional group additions (e.g., sulfonamides for selectivity) .
- Crystallography : Resolve co-crystal structures with targets (e.g., acetylcholinesterase) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
